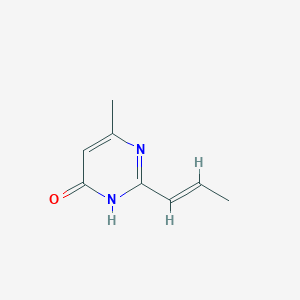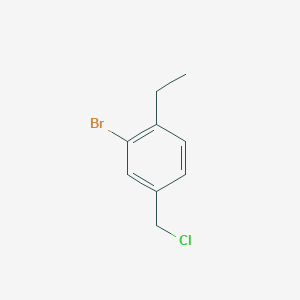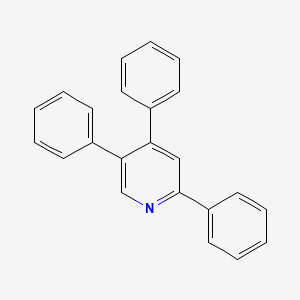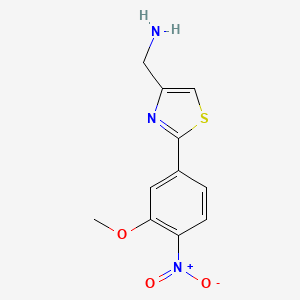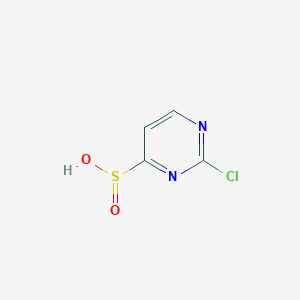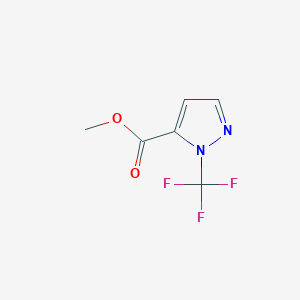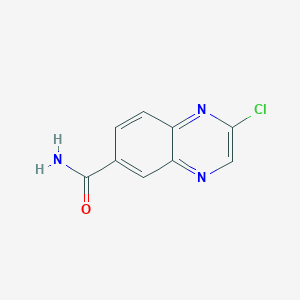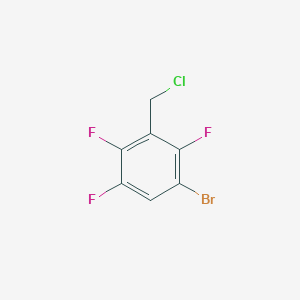
1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene is an organohalogen compound with the molecular formula C7H3BrClF3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a highly functionalized aromatic compound. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-(chloromethyl)-2,4,5-trifluorobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.
化学反応の分析
Types of Reactions
1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The trifluoromethyl groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation in the presence of Lewis acids like aluminum chloride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like azides, thiols, or ethers.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or dehalogenated benzene derivatives.
科学的研究の応用
1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing trifluoromethyl groups on the benzene ring enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. The bromine and chlorine atoms can participate in substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-(chloromethyl)benzene: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
1-Bromo-2,4,5-trifluorobenzene:
3-(Chloromethyl)-2,4,5-trifluorobenzene: Lacks the bromine atom, leading to variations in its reactivity and applications.
The presence of multiple halogen atoms and trifluoromethyl groups in this compound makes it a unique compound with distinct chemical properties and a wide range of applications in various fields.
特性
分子式 |
C7H3BrClF3 |
|---|---|
分子量 |
259.45 g/mol |
IUPAC名 |
1-bromo-3-(chloromethyl)-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C7H3BrClF3/c8-4-1-5(10)7(12)3(2-9)6(4)11/h1H,2H2 |
InChIキー |
LKGPGTWDPWKCRA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)CCl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
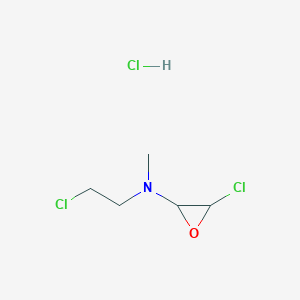
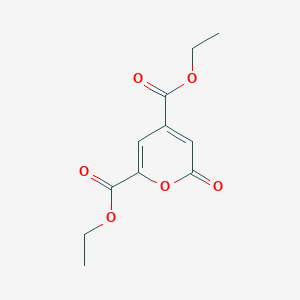
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)
